molecular formula C8H9Cl2N B149255 (S)-1-(2,4-Dichlorophenyl)ethanamine CAS No. 133492-69-0

(S)-1-(2,4-Dichlorophenyl)ethanamine

Cat. No.: B149255
CAS No.: 133492-69-0
M. Wt: 190.07 g/mol
InChI Key: OUVZHZAOWDHBOU-YFKPBYRVSA-N
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Description

(S)-1-(2,4-Dichlorophenyl)ethanamine is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is part of the phenylethylamine class and is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4-Dichlorophenyl)ethanamine typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 2,4-dichloroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the reductive amination of 2,4-dichlorobenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes due to their efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in these processes to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C or PtO2.

    Substitution: NaOCH3, NaOEt, and other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: 2,4-Dichloroacetophenone or 2,4-dichlorobenzaldehyde.

    Reduction: 2,4-Dichlorophenylethanol.

    Substitution: Various substituted phenylethylamines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-1-(2,4-Dichlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the target and the context of its use. It may also participate in various metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(1S)-1-(2,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVZHZAOWDHBOU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368818
Record name (S)-1-(2,4-Dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133492-69-0
Record name (S)-1-(2,4-Dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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